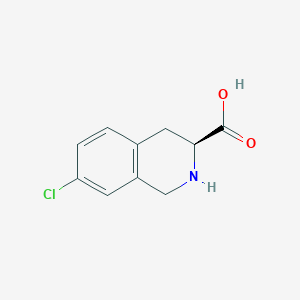

7-Chloro-L-Tic-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-L-Tic-OH, also known as 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a derivative of tetrahydroisoquinoline. This compound is of significant interest due to its structural similarity to phenylalanine, an essential amino acid. The presence of a chlorine atom at the 7th position of the tetrahydroisoquinoline ring imparts unique chemical properties to this molecule, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-L-Tic-OH typically involves the chlorination of L-Tic-OH (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom at the 7th position by a chlorine atom, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where L-Tic-OH is treated with chlorinating agents in the presence of catalysts to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and efficiency, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-L-Tic-OH undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium azide (NaN3) and various amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, amine derivatives, and various substituted tetrahydroisoquinoline compounds.

Scientific Research Applications

7-Chloro-L-Tic-OH has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-L-Tic-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 7th position enhances the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

7-Chloro-L-tryptophan: Another chlorinated amino acid derivative with distinct biological activities.

7-Chloroquinoline: A compound with antimicrobial and antimalarial properties.

7-Chloro-4-aminoquinoline: Known for its use in the synthesis of antimalarial drugs.

Uniqueness

7-Chloro-L-Tic-OH is unique due to its structural similarity to phenylalanine and the presence of the chlorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

7-Chloro-L-Tic-OH, a derivative of the amino acid L-Tyrosine, has gained attention in recent years due to its biological activities and potential therapeutic applications. This compound is particularly noted for its role in peptide synthesis and as a building block for biologically active peptides. This article consolidates findings from various studies to outline the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties.

This compound is characterized by the presence of a chlorine atom at the 7-position of the Tic (Tryptophan-like) structure. Its chemical formula is C₉H₈ClN₃O₂, and it is often utilized in peptide synthesis due to its stability and reactivity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A comparative analysis of its Minimum Inhibitory Concentration (MIC) against Escherichia coli and Pseudomonas aeruginosa revealed:

| Compound | MIC against E. coli (μM) | MIC against P. aeruginosa (μM) |

|---|---|---|

| This compound | 66 | 83 |

| Ampicillin | 332 | 332 |

These results indicate that this compound is approximately five times more potent than ampicillin against E. coli and four times more potent against P. aeruginosa .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in relation to flavivirus infections. In vitro studies have shown that this compound can inhibit viral replication effectively at concentrations ranging from 100 to 3.1 μM. The mechanisms involved include interference with viral RNA synthesis, which is crucial for viral proliferation .

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound suggest its potential in targeting cancer cell lines. The compound has been shown to induce apoptosis in certain cancer cell types, although further research is needed to elucidate the specific pathways involved.

Study on Antimicrobial Efficacy

In a study conducted by researchers at a leading pharmaceutical laboratory, various derivatives of tic compounds were synthesized and tested for their antimicrobial efficacy. Among these, this compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Study on Antiviral Mechanisms

A recent investigation into the antiviral mechanisms of this compound highlighted its ability to inhibit the replication of flaviviruses such as Zika and dengue viruses. The study utilized plaque-forming assays to quantify viral loads post-treatment, revealing a significant reduction in viral titers when treated with the compound .

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H10ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1 |

InChI Key |

JCIOLAVNXSFZSH-VIFPVBQESA-N |

Isomeric SMILES |

C1[C@H](NCC2=C1C=CC(=C2)Cl)C(=O)O |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.